
6-Bromo-3-methylquinoline-5,8-dione
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Overview
Description
6-Bromo-3-methylquinoline-5,8-dione is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2. It is a derivative of quinoline, which is a significant scaffold in medicinal chemistry due to its versatile applications in industrial and synthetic organic chemistry . The compound is characterized by a bromine atom at the 6th position, a methyl group at the 3rd position, and two ketone groups at the 5th and 8th positions of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylquinoline-5,8-dione can be achieved through various methods. One common approach involves the bromination of 3-methylquinoline-5,8-dione. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
Scientific Research Applications
The applications of 6-Bromo-3-methylquinoline-5,8-dione can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
- Reagent in Organic Reactions : Used in various organic reactions due to its reactive functional groups.
Biology
- Antimicrobial Properties : Research indicates that derivatives exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Studies have shown that the compound has potential anticancer properties, particularly against melanoma and breast cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 0.59 to 1.52 µM against these cancer cell lines .
Medicine
- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for diseases such as cancer and infections caused by resistant bacteria.
Industry
- Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its vibrant color properties.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in critical cellular processes.
- DNA Binding : The compound may bind to DNA, inducing apoptosis in cancer cells.
- Protein Interaction : It may interact with proteins regulating cell growth, enhancing its anticancer effects.
Case Studies
Several studies have documented the biological effects and mechanisms of action of this compound:
- Anticancer Mechanisms :
- Antimicrobial Efficacy :
Mechanism of Action
The biological activity of 6-Bromo-3-methylquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. The compound interacts with nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which
Biological Activity
6-Bromo-3-methylquinoline-5,8-dione is a synthetic compound belonging to the quinoline family, notable for its structural features that contribute to its biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and antimalarial properties.
- Molecular Formula : C_10H_6BrN_O_2
- Molecular Weight : Approximately 251.07 g/mol
- Structure : The compound features a bromine atom at the sixth position and two carbonyl groups at the fifth and eighth positions of the quinoline ring, enhancing its electrophilic nature and reactivity.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A comprehensive review highlighted that quinoline-5,8-diones possess diverse biological activities that include:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cellular signaling pathways .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Studies have demonstrated its effectiveness against a range of pathogens:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate antibacterial activity | |
Candida albicans | Antifungal properties |
The compound's structural features contribute to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Antimalarial Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for antimalarial activity. Quinoline derivatives are well-known for their historical use in malaria treatment:
- Activity Against Plasmodium falciparum : Preliminary studies suggest that this compound may exhibit moderate antimalarial activity, comparable to existing treatments . Further investigations are required to elucidate its mechanism of action and efficacy.
Case Studies and Research Findings
- Inhibition of Cytochrome P450 Enzymes : this compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play critical roles in drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications.
- Structure-Activity Relationship (SAR) : A study investigating the SAR of quinoline derivatives found that modifications at various positions on the quinoline ring significantly influenced biological activity. For instance, substituents on the benzene ring enhanced both anticancer and antimicrobial activities .
- Comparative Analysis with Similar Compounds : The unique combination of bromination and diketone functionality in this compound sets it apart from other structurally similar compounds. For example:
Compound Name | Similarity | Key Features |
---|---|---|
6-Bromoquinoline | 0.97 | Lacks carbonyl groups but retains bromine |
7-Aminoquinoline | 0.96 | Contains an amino group; enhanced antimicrobial properties |
5-Bromoquinoline Hydrochloride | 0.93 | Hydrochloride salt form; used in medicinal chemistry |
This table illustrates how structural variations influence biological properties and potential applications in drug development.
Properties
CAS No. |
756899-09-9 |
---|---|
Molecular Formula |
C10H6BrNO2 |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
6-bromo-3-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6BrNO2/c1-5-2-6-9(12-4-5)8(13)3-7(11)10(6)14/h2-4H,1H3 |
InChI Key |
RSOYRJCYJXSWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)C=C(C2=O)Br)N=C1 |
Origin of Product |
United States |
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